Phenethyl octanoate Phenethyl octanoate Phenethyl octanoate, also known as fema 3222 or phenethyl caprylate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Phenethyl octanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Phenethyl octanoate has been primarily detected in urine. Within the cell, phenethyl octanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Phenethyl octanoate exists in all eukaryotes, ranging from yeast to humans. Phenethyl octanoate is a sweet, cocoa, and fruity tasting compound that can be found in alcoholic beverages. This makes phenethyl octanoate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 5457-70-5
VCID: VC3827173
InChI: InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3
SMILES: CCCCCCCC(=O)OCCC1=CC=CC=C1
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

Phenethyl octanoate

CAS No.: 5457-70-5

Cat. No.: VC3827173

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Phenethyl octanoate - 5457-70-5

Specification

CAS No. 5457-70-5
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name 2-phenylethyl octanoate
Standard InChI InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3
Standard InChI Key ASETYIALRXDVDF-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OCCC1=CC=CC=C1
Canonical SMILES CCCCCCCC(=O)OCCC1=CC=CC=C1

Introduction

Physicochemical Properties

Structural and Molecular Characteristics

Phenethyl octanoate’s molecular structure comprises a phenethyl group (C6H5CH2CH2C_6H_5CH_2CH_2-) bonded to the carbonyl group of octanoic acid (CH3(CH2)6COOCH_3(CH_2)_6COO-). This configuration is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the ester linkage and alkyl chain arrangement . The compound’s refractive index (nD20=1.483n_{D}^{20} = 1.483) and density (0.947g/mL0.947 \, \text{g/mL} at 25°C) reflect its non-polar nature, aligning with its solubility in lipids and organic solvents .

Thermal and Stability Profiles

Thermogravimetric analysis reveals a boiling point of 295296C295\text{--}296^\circ \text{C} and a flash point exceeding 230F230^\circ \text{F}, indicating moderate thermal stability suitable for high-temperature applications in food processing . The compound’s stability under ambient storage conditions further enhances its industrial utility, though prolonged exposure to light or oxygen may necessitate inert packaging .

Table 1: Key Physicochemical Properties of Phenethyl Octanoate

PropertyValueSource
Molecular FormulaC16H24O2C_{16}H_{24}O_2
Molar Mass248.36 g/mol
Density0.947 g/mL (25°C)
Boiling Point295–296°C
Refractive IndexnD20=1.483n_{D}^{20} = 1.483
SolubilityInsoluble in water; soluble in ethanol, oils

Natural Occurrence and Industrial Applications

Presence in Alcoholic Beverages

Phenethyl octanoate is a natural constituent of fermented beverages, notably wine and rum. Gas chromatography-mass spectrometry (GC-MS) analyses of wine headspace have identified this ester alongside ethyl hexanoate and octanoic acid, contributing to the complex bouquet of white and sparkling wines . In orange wines, it coexists with pentanoic acid, enhancing their tropical fruit notes . The compound’s concentration varies with fermentation conditions, yeast strains, and aging processes, underscoring its role as a marker of sensory quality .

Flavor and Fragrance Applications

The compound’s fruity aroma profile has led to its inclusion in artificial flavor formulations for confectionery, dairy products, and alcoholic beverages. Its GRAS status permits use at concentrations up to 10 ppm in food products, though synergistic effects with other esters (e.g., ethyl decanoate) often necessitate precise dosing to avoid olfactory overpowering . In perfumery, phenethyl octanoate serves as a fixative, prolonging the longevity of floral and citrus top notes .

Synthesis Methods

Enzymatic Synthesis Optimization

Recent advances in biocatalysis have enabled the efficient synthesis of phenethyl octanoate using lipases. A landmark study screened six lipase preparations, identifying Rhizomucor miehei lipases (Lipozyme® RM IM and Palatase® 20000 L) as the most active catalysts . Response Surface Methodology (RSM) optimized the reaction conditions to achieve an 80% conversion rate within 120 minutes using hexane as a solvent, 7% enzyme load, and equimolar substrates (0.8 M phenethyl alcohol and 0.267 M glyceryl trioctanoate) .

Solvent-Free Systems and Green Chemistry

To align with green chemistry principles, researchers transitioned to solvent-free systems using coconut oil as an acyl donor. This approach eliminated hexane, reducing environmental toxicity while maintaining a 75% conversion rate, albeit with extended reaction times (24–48 hours) . The method’s scalability and compatibility with natural substrates highlight its potential for sustainable industrial production .

Table 2: Comparative Analysis of Synthesis Methods

ParameterEnzymatic (Hexane)Solvent-Free (Coconut Oil)
CatalystLipozyme® RM IMLipozyme® RM IM
Conversion Rate80%75%
Reaction Time2 hours24–48 hours
SolventHexaneNone
Environmental ImpactModerateLow

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H} and 13C^{13}\text{C} NMR spectra provide structural elucidation, with characteristic signals at δ4.3ppm\delta 4.3 \, \text{ppm} (ester carbonyl) and δ1.21.6ppm\delta 1.2\text{--}1.6 \, \text{ppm} (methylene protons of the octanoyl chain) . These data corroborate the compound’s purity and identity, essential for regulatory compliance in flavor applications .

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